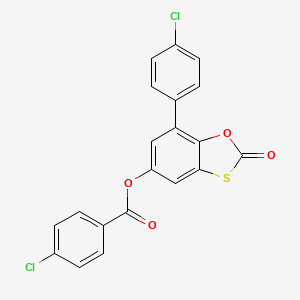
7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate” is a complex organic compound. It contains several functional groups, including a benzoxathiol group, a 4-chlorophenyl group, and a 4-chlorobenzoate group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of aromatic rings could lead to π-π interactions, and the chlorine atoms could participate in halogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzoxathiol and chlorobenzoate groups could potentially undergo various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and chlorine atoms could affect its solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Antiviral and Antibacterial Applications
Compounds structurally related to "7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate" have been synthesized and evaluated for their biological activities. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides reveals the potential of chlorophenyl derivatives in antiviral applications. These compounds showed certain activities against the tobacco mosaic virus, highlighting their relevance in the development of new antiviral agents (Chen et al., 2010). Additionally, new oxime ester derivatives with chlorophenyl groups have been synthesized and found to possess significant antibacterial activity against various bacterial strains, indicating their potential in antibiotic development (Liu et al., 2008).
Environmental Degradation and Remediation
Research on chlorophenyl derivatives extends to environmental science, particularly in the degradation of pollutants. Studies on the microbial degradation of chlorophenols and related compounds demonstrate the capability of microorganisms to break down chlorinated aromatic compounds, which are notorious for their persistence and toxicity in the environment. This highlights the importance of such compounds in understanding and enhancing bioremediation processes (Olaniran & Igbinosa, 2011).
Organic Chemistry and Synthesis
In the field of organic chemistry, chlorophenyl derivatives serve as key intermediates in the synthesis of complex molecules. Studies focusing on the synthesis and properties of monocyclic 5H-1,2-oxathioles and their derivatives provide insights into the reactivity and applications of sulfur-containing compounds in organic synthesis. These investigations contribute to the development of new synthetic methodologies and the production of novel compounds with potential applications in various fields (Ono et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of the compound “7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate” are currently unknown. This compound is structurally similar to some known antitubercular agents , suggesting it may have similar targets
Mode of Action
Based on its structural similarity to other antitubercular agents, it is plausible that it interacts with its targets to inhibit their function, leading to the inhibition of mycobacterium tuberculosis cell growth .
Biochemical Pathways
It is likely that it interferes with the normal functioning of essential biochemical pathways in mycobacterium tuberculosis, leading to its antitubercular activity .
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis cell growth, given its structural similarity to known antitubercular agents . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, certain 1,3,4-thiadiazoles have been shown to possess a wide range of biological activities, including antifungal and antibacterial properties . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O4S/c21-13-5-1-11(2-6-13)16-9-15(10-17-18(16)26-20(24)27-17)25-19(23)12-3-7-14(22)8-4-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLVYBAHNFWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

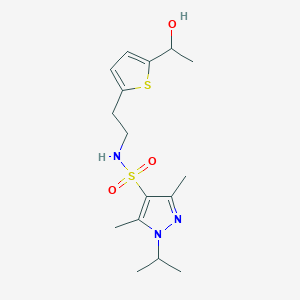
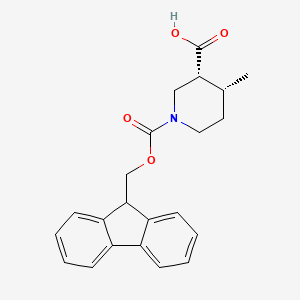

![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)

![4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2934951.png)
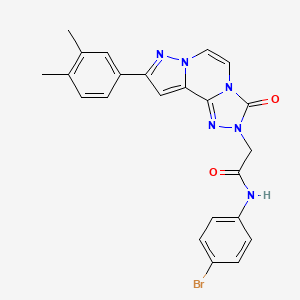
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)

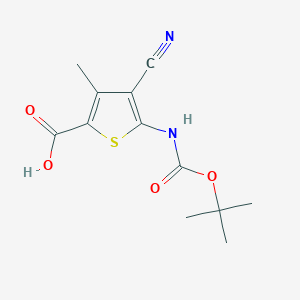
![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2934960.png)
![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)